molecular formula C12H22 B14576212 1,1-Dimethyl-5-methylidenecyclononane CAS No. 61265-61-0

1,1-Dimethyl-5-methylidenecyclononane

Cat. No.: B14576212
CAS No.: 61265-61-0
M. Wt: 166.30 g/mol
InChI Key: DOBZELLWNQUBKL-UHFFFAOYSA-N
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Description

1,1-Dimethyl-5-methylidenecyclononane is an organic compound with the molecular formula C12H22. It is a cycloalkane derivative characterized by a nine-membered ring with two methyl groups and a methylene group attached. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-5-methylidenecyclononane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 1,1-dimethylcyclononane with a strong base can lead to the formation of the desired compound through dehydrohalogenation.

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-5-methylidenecyclononane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert the methylene group to a methyl group.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under controlled conditions.

Major Products Formed

    Oxidation: Formation of ketones or alcohols.

    Reduction: Conversion to 1,1-dimethylcyclononane.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,1-Dimethyl-5-methylidenecyclononane has several applications in scientific research:

    Chemistry: Used as a model compound to study cycloalkane reactivity and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-5-methylidenecyclononane involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the methylene group, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclononane: A simpler cycloalkane with a nine-membered ring.

    1,1-Dimethylcyclononane: Lacks the methylene group present in 1,1-Dimethyl-5-methylidenecyclononane.

    Cyclodecane: A ten-membered ring cycloalkane.

Uniqueness

This compound is unique due to the presence of both methyl and methylene groups, which confer distinct reactivity and properties compared to other cycloalkanes. This makes it a valuable compound for studying specific chemical reactions and mechanisms.

Properties

CAS No.

61265-61-0

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

1,1-dimethyl-5-methylidenecyclononane

InChI

InChI=1S/C12H22/c1-11-7-4-5-9-12(2,3)10-6-8-11/h1,4-10H2,2-3H3

InChI Key

DOBZELLWNQUBKL-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC(=C)CCC1)C

Origin of Product

United States

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